1-Benzylpiperidin-4-one oxime
Overview
Description
1-Benzylpiperidin-4-one oxime and its derivatives are of significant interest in the field of medicinal chemistry due to their structural features and potential biological activities. These compounds have been synthesized and studied for various properties, including their molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of 1-Benzylpiperidin-4-one oxime derivatives involves multiple methods, with one approach being the direct conversion of 2,6-diarylpiperidin-4-ones into the corresponding oxime ethers, which has been found to be efficient in terms of yield, convenience, and reaction time (Parthiban, Rani, & Kabilan, 2009).
Molecular Structure Analysis
The molecular structure of these compounds often features the piperidine ring adopting a slightly distorted chair conformation with substituents attached equatorially. The oxime group's orientation relative to the piperidine ring and the dihedral angles between substituents are critical for understanding the molecule's three-dimensional structure and potential interactions (Arulraj, Sivakumar, Thiruvalluvar, & Manimekalai, 2016).
Chemical Reactions and Properties
1-Benzylpiperidin-4-one oxime derivatives undergo various chemical reactions, including oxidative reactions facilitated by specific reagents. For instance, the synthesis and use of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions demonstrate the compound's utility in transforming alcohols to their carbonyl derivatives among other applications (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, of 1-Benzylpiperidin-4-one oxime derivatives have been characterized. The compounds show varied solubility patterns and melting points, which are influenced by their molecular structures and substituents (Butov, Burmistrov, & Danilov, 2017).
Chemical Properties Analysis
1-Benzylpiperidin-4-one oxime derivatives exhibit a range of chemical properties, including antimicrobial and antioxidant activities. The structure-activity relationship (SAR) studies reveal that certain substituents and structural modifications enhance their biological efficacy (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Scientific Research Applications
Cytotoxicity Against Cancer Cells : A study by Dindulkar et al. (2014) synthesized a series of N-benzylpiperidin-4-one oximes, finding that some compounds, particularly 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, showed potent in vitro cytotoxicity against human cervical carcinoma (HeLa) cells (Dindulkar et al., 2014).
Antimicrobial Properties : Parthiban et al. (2009) reported the synthesis of oxime ethers of nitrogen, oxygen, and sulfur heterocycles, including 1-Benzylpiperidin-4-one oxime derivatives. These compounds showed moderate to good activity against various bacterial and fungal agents (Parthiban et al., 2009).
Reactivation of Inhibited Acetylcholinesterase : A study by de Koning et al. (2020) explored the synthesis of non-oxime compounds for reactivating nerve agent-inhibited human acetylcholinesterase. They found certain Mannich phenol-based reactivators, which are close variants of oximes, to be effective (de Koning et al., 2020).
Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized 1-methylpiperidin-4-one oxime esters and found that some compounds exhibited significant antioxidant and antimicrobial activities, especially against the Aspergillus flavus strain (Harini et al., 2014).
Nucleophilicity in Chemical Reactions : Bolotin et al. (2016) studied the reactivity of various oximes, including ketoximes like 1-Benzylpiperidin-4-one oxime, in chemical reactions with closo-decaborate clusters. This research provides insight into the nucleophilicity of these compounds (Bolotin et al., 2016).
Synthesis and Stereochemistry Studies : Ramalingan et al. (2006) synthesized substituted piperidin-4-one oxime ethers and evaluated their antibacterial and antifungal activities, contributing to the understanding of the stereochemistry and biological potential of these compounds (Ramalingan et al., 2006).
Toxicological and Pharmacological Applications : Zandona et al. (2021) investigated the toxic effects of oximes at the cellular level, providing insights into their potential as therapeutic agents or in the development of antidotes for organophosphate poisoning (Zandona et al., 2021).
Corrosion Inhibition : Raja et al. (2016) conducted a quantum chemical study of N-benzylpiperidine-4-one oxime as a corrosion inhibitor for mild steel, highlighting its potential application in material science (Raja et al., 2016).
Conformational Study Using NMR Spectra : Chakkaravarthy et al. (2008) performed a conformational study on N-acyl-2r,6c-diphenylpiperidin-4-one oximes, contributing to the understanding of their stereochemical properties (Chakkaravarthy et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRHNNRKUWOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241679 | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidin-4-one oxime | |
CAS RN |
949-69-9 | |
Record name | 1-(Phenylmethyl)-4-piperidinone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-piperidone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9Z7MT83T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.